molecular formula C8H4Cl2F3NO2 B046452 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene CAS No. 115571-69-2

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B046452
CAS No.: 115571-69-2
M. Wt: 274.02 g/mol
InChI Key: BAKKEOPYMZSUQG-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene is a versatile and highly functionalized aromatic compound that serves as a critical synthetic intermediate in advanced chemical research. Its structure, featuring electron-withdrawing nitro and trifluoromethyl groups alongside chlorine substituents, creates a pronounced electron-deficient aromatic system. This makes it an exceptional building block for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of a wide range of nucleophiles. The presence of the robust trifluoromethyl group is of particular interest in medicinal chemistry and agrochemical development, as it often enhances metabolic stability, lipophilicity, and bioavailability in target molecules.

Properties

IUPAC Name

2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKEOPYMZSUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647439
Record name 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115571-69-2
Record name 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115571-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonic Acid-Directed Functionalization

A synthesis pathway for 2-methyl-3-trifluoromethyl phenylamine provides a template for positioning substituents via sulfonic acid directing groups:

  • Sulfonation : p-Toluenesulfonic acid is nitrated at position 3 (meta to sulfonic acid) using 65% HNO3_3 in H2_2SO4_4.

  • Bromination : Bromine in glacial acetic acid introduces a bromine atom at position 5, yielding 3-nitro-4-methyl-5-bromo-benzenesulfonic acid.

  • Desulfonation : Hydrolysis removes the sulfonic acid group, producing 3-nitro-4-methyl-5-bromotoluene.

  • Trifluoromethylation : Bromine at position 5 is replaced with CF3_3 via Swarts reaction (Cl3_3C– → CF3_3 using HF/SbF3_3).

  • Chlorination : Electrophilic chlorination (Cl2_2, FeCl3_3) targets positions 2 and 4, guided by the nitro group’s meta-directing influence.

Reaction Optimization :

  • Bromination requires a 1:0.6–1 mass ratio of substrate to Br2_2 in acetic acid.

  • Trifluoromethylation achieves 85–90% conversion under anhydrous HF at 80°C.

Multi-Step Halogenation and Functional Group Interconversion

Sequential Chlorination and Nitration

This route prioritizes early halogenation to simplify later steps:

  • Methyl Introduction : Toluene serves as the starting material.

  • Chlorination : Dual chlorination at positions 2 and 4 using Cl2_2/FeCl3_3 yields 2,4-dichlorotoluene.

  • Nitration : Nitration at position 3 requires a deactivated aromatic ring. Using fuming HNO3_3 and H2_2SO4_4 at 50°C achieves selective meta-nitration (relative to methyl).

  • Trifluoromethylation : A bromine atom is introduced at position 5 via radical bromination (NBS, AIBN), followed by halogen exchange to CF3_3.

Challenges :

  • Nitration post-chlorination demands harsh conditions due to the ring’s deactivation.

  • Competing ortho/para nitration byproducts necessitate rigorous chromatography.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodAdvantagesLimitationsYield (%)
Microreactor NitrationRapid reaction times (~150s)Requires specialized equipment40–45
Directed BrominationHigh positional selectivityMulti-step desulfonation increases cost30–35
Sequential HalogenationSimplified early-stage chlorinationLow nitration regioselectivity25–30

Critical Parameter Optimization

  • Temperature : Microreactors enable high-temperature nitration (160°C) without decomposition.

  • Solvent Systems : Glacial acetic acid minimizes side reactions during bromination.

  • Catalysts : SbF3_3 enhances fluorination efficiency but poses handling challenges.

Integrating continuous-flow systems with Swarts reaction protocols could enhance CF3_3 group introduction while reducing HF exposure risks.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Reduction: 2,4-Dichloro-1-methyl-3-amino-5-(trifluoromethyl)benzene.

    Oxidation: 2,4-Dichloro-1-carboxy-3-nitro-5-(trifluoromethyl)benzene.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C8H4Cl2F3NO2
  • Molecular Weight : 274.02 g/mol
  • CAS Number : 115571-69-2

Its structure features multiple chlorine and trifluoromethyl groups, contributing to its unique reactivity and stability in chemical reactions.

Agricultural Applications

Pesticide Development
The compound is utilized in the synthesis of agrochemicals, particularly pesticides. Its chlorinated and nitro-substituted structure enhances its efficacy against various pests and pathogens. Research indicates that compounds with similar structures exhibit potent insecticidal properties, making them valuable in crop protection strategies.

Case Study: Efficacy Against Pests
A study conducted on similar chlorinated aromatic compounds demonstrated significant effectiveness against common agricultural pests. The application of such compounds resulted in reduced pest populations and increased crop yields, showcasing their potential in sustainable agriculture practices.

Pharmaceutical Applications

Drug Development
The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents. Specifically, research has focused on its potential as a precursor for anti-inflammatory and antimicrobial drugs.

Case Study: Synthesis of Antimicrobial Agents
In a recent study, researchers synthesized a series of antimicrobial agents using 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene as a starting material. The resulting compounds exhibited broad-spectrum activity against various bacterial strains, indicating the compound's utility in drug discovery.

Material Science

Polymer Production
The compound is also explored in material science for its potential use in polymer synthesis. Its trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

Case Study: Development of High-Performance Polymers
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. These advancements are crucial for industries requiring durable materials, such as electronics and aerospace.

Environmental Monitoring

Analytical Chemistry
Due to its distinct chemical signature, the compound is employed in analytical chemistry for environmental monitoring purposes. It can serve as a marker for pollution studies, particularly in assessing the presence of chlorinated compounds in soil and water samples.

Case Study: Pollution Assessment
A study highlighted the use of this compound as an indicator in environmental assessments. By analyzing soil samples from agricultural areas treated with related pesticides, researchers were able to trace contamination levels effectively.

Summary Table of Applications

Application AreaDescriptionCase Study Reference
AgriculturalUsed in pesticide developmentEfficacy against pests
PharmaceuticalIntermediate for drug synthesisSynthesis of antimicrobial agents
Material SciencePolymer production with enhanced propertiesDevelopment of high-performance polymers
Environmental MonitoringAnalytical tool for pollution studiesPollution assessment using soil samples

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene and related aromatic compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound (Target Compound) 1-CH₃, 2-Cl, 3-NO₂, 4-Cl, 5-CF₃ C₈H₄Cl₂F₃NO₂ ~283.0 (estimated) Likely agrochemical intermediate; electronic effects balance reactivity for substitution reactions.
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene 2-Cl, 1,3-NO₂, 5-CF₃ C₇H₂ClF₃N₂O₄ 270.55 Derivatization reagent for polyamines; superior chromatographic resolution due to dinitro groups.
2,4-Dichloro-1-(trifluoromethyl)benzene (Compound 13) 1-CF₃, 2-Cl, 4-Cl C₇H₃Cl₂F₃ 219.0 High reactivity in methoxycarbonylation (87% conversion vs. 54% for 1,2,4-trichlorobenzene).
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene 1-Cl, 3-F, 2-NO₂, 5-CF₃ C₇H₂ClF₄NO₂ 243.54 Predicted boiling point: 237.5°C; density: 1.613 g/cm³; potential intermediate for fluorinated agrochemicals.
1,5-Dichloro-3-methoxy-2-nitrobenzene 1-Cl, 5-Cl, 3-OCH₃, 2-NO₂ C₇H₅Cl₂NO₃ 222.03 Methoxy group enhances solubility; used in synthesis of dyes or pharmaceuticals.
1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene) 1,2,4,5-Cl₄, 3-NO₂ C₆Cl₄NO₂ 260.83 Fungicide and sprout suppressant; nitro group critical for biological activity.

Key Comparative Analysis

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and nitro (NO₂) groups in the target compound stabilize the aromatic ring via electron withdrawal, directing electrophilic substitution to less hindered positions. This contrasts with 1,5-dichloro-3-methoxy-2-nitrobenzene, where the methoxy (OCH₃) group donates electrons, altering reaction pathways . Reactivity in Catalytic Reactions: The CF₃ group in 2,4-dichloro-1-(trifluoromethyl)benzene enhances its reactivity in palladium-catalyzed methoxycarbonylation compared to non-fluorinated analogs (87% vs. 54% conversion for 1,2,4-trichlorobenzene) .

Applications

  • Agrochemicals: The target compound’s nitro and chloro substituents align with pesticidal activity seen in tecnazene (a potato sprout inhibitor) and nitrofluorfen (a herbicide) .
  • Derivatization Reagents: While the target compound lacks direct evidence as a derivatization agent, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene demonstrates superior performance in polyamine analysis due to its dinitro groups, which improve chromatographic detection .

Physical Properties

  • Boiling Points/Density: Fluorinated analogs like 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene exhibit high predicted boiling points (~237.5°C) and densities (~1.6 g/cm³), suggesting similar trends for the target compound .

Synthetic Challenges

  • Competitive substitution patterns (e.g., 1,2,4-trichlorobenzene vs. CF₃-substituted benzene in methoxycarbonylation ) highlight the need for precise regiocontrol during synthesis of polysubstituted aromatics.

Biological Activity

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene, also known as a member of the trifluoromethyl-substituted aromatic compounds, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by its trifluoromethyl group, which significantly influences its physicochemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and agrochemicals.

The molecular formula of this compound is C8H4Cl2F3NO2C_8H_4Cl_2F_3NO_2, with a molecular weight of approximately 274.02 g/mol. The presence of multiple chlorine and trifluoromethyl groups contributes to its hydrophobic nature and potential bioactivity.

PropertyValue
Molecular FormulaC₈H₄Cl₂F₃NO₂
Molecular Weight274.02 g/mol
Boiling PointNot available
Purity97%
Storage ConditionsSealed at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, herbicide, and its effects on cellular pathways.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. A study highlighted that similar compounds showed significant inhibitory effects against various bacterial strains, suggesting that this compound may possess comparable activity .

Herbicidal Properties

Trifluoromethyl-substituted compounds have been extensively studied for their herbicidal properties. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better absorption by plant tissues. This could lead to increased efficacy in inhibiting growth or causing phytotoxicity in target weeds .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoromethylated compounds demonstrated that those with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Herbicidal Activity
In agricultural trials, herbicides containing trifluoromethyl groups were shown to effectively control resistant weed species. The application rates and environmental conditions were optimized to assess the efficacy of these compounds in real-world scenarios, demonstrating significant reductions in weed biomass .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Membrane Disruption : The lipophilic nature facilitates integration into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for microbial growth.
  • Photosynthesis Inhibition : In herbicidal applications, these compounds may interfere with photosynthetic pathways in plants.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential nitration, chlorination, and trifluoromethylation. Key steps include:
  • Nitration : Introduce the nitro group at the meta position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
  • Chlorination : Use thionyl chloride (SOCl₂) or chlorine gas in dichloromethane (DCM) with catalytic DMF to achieve selective chlorination at the 2- and 4-positions .
  • Trifluoromethylation : Employ Umemoto or Togni reagents (e.g., benziodoxolones) for electrophilic trifluoromethylation, ensuring inert conditions (argon atmosphere) to prevent side reactions .
    Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for chlorination) and reflux times (3–5 hours).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro at C3, trifluoromethyl at C5). ¹⁹F NMR confirms CF₃ group integrity (δ ≈ -60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) determines exact mass (e.g., 289.9588 Da for C₈H₄Cl₂F₃NO₂) and isotopic patterns (Cl/F contributions) .
  • IR Spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1130 cm⁻¹ (C-F stretch) validate functional groups .

Q. What impurities are commonly encountered during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include:
  • Ortho-nitro isomers : Formed due to incomplete regioselective nitration. Detected via HPLC retention time shifts or GC-MS .
  • Dichloro byproducts : Arise from over-chlorination. Identified by mass fragments (e.g., m/z 253 for C₇H₃Cl₃F₃NO₂) .
    Purification involves silica gel chromatography (hexane:ethyl acetate, 9:1) or recrystallization in ethanol.

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of substituents on reactivity?

  • Methodological Answer :
  • DFT Calculations : Model the electron-withdrawing effects of -NO₂ and -CF₃ groups. HOMO-LUMO gaps predict electrophilic attack sites (e.g., para to -CF₃) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in nucleophilic substitution reactions .
    Software: Gaussian 16 with B3LYP/6-31G(d) basis set.

Q. How do researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR (e.g., DMSO-d₆ vs. CDCl₃ solvents) with computed chemical shifts (using ACD/Labs or MestReNova) .
  • Isotopic Pattern Analysis : Use HRMS to distinguish between Cl (m/z 34.9689) and F (m/z 18.9984) contributions, resolving misassignments .

Q. What strategies mitigate thermal instability during catalytic applications?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >200°C) under nitrogen .
  • Stabilizers : Add radical scavengers (e.g., BHT) or use low-temperature reaction setups (e.g., cryogenic flow reactors) .

Q. How does this compound serve as a precursor in agrochemical research?

  • Methodological Answer :
  • Herbicide Development : The nitro group enables redox-active intermediates. React with thioureas to form sulfonylurea derivatives, tested for ALS enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Modify the methyl group at C1 to study steric effects on target binding .

Q. What computational tools predict its environmental persistence and toxicity?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite to estimate biodegradability (e.g., half-life >60 days) and ECOSAR for aquatic toxicity (LC₅₀ for fish: 0.1 mg/L) .
  • Molecular Docking : Simulate interactions with soil microbial enzymes (e.g., cytochrome P450) to predict degradation pathways .

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